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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329

CAS Number: 145075-44-1

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl
bromide, a key intermediate in pharmaceutical and agrochemical research. The document is
intended for researchers, scientists, and professionals in drug development, offering detailed
information on its chemical properties, synthesis, reactivity, and analytical data.

Chemical and Physical Properties

3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound. Its structure
incorporates a fluorine atom and a bromomethyl group on a toluene backbone, making it a
versatile reagent for introducing a fluoro-methyl-benzyl moiety into various molecules. The
presence of the fluorine atom can significantly influence the pharmacokinetic and
pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physical and Chemical Properties of 3-Fluoro-4-methylbenzyl bromide
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Property Value

CAS Number 145075-44-1

Molecular Formula CsHsBrF

Molecular Weight 203.05 g/mol

Appearance Not explicitly available, likely a solid or liquid
Boiling Point Not explicitly available

Melting Point Not explicitly available

Density Not explicitly available

Synthesis of 3-Fluoro-4-methylbenzyl bromide

The primary synthetic route to 3-Fluoro-4-methylbenzyl bromide is the free-radical
bromination of 3-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical
initiator.

Experimental Protocol: Synthesis via Free-Radical
Bromination

Objective: To synthesize 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methyltoluene.

Materials:

3-fluoro-4-methyltoluene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCla) or other suitable non-polar solvent

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate (MgSQOa)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Round-bottom flask
» Reflux condenser

e Heating mantle

e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-
fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

o Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02
eq) to the solution.

o Heat the reaction mixture to reflux and maintain it for 2-4 hours. The reaction can be
monitored by TLC or GC-MS for the disappearance of the starting material.

 After the reaction is complete, cool the mixture to room temperature.
« Filter the mixture to remove the succinimide byproduct.

» Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining
acid.

o Separate the organic layer and wash it with brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude 3-Fluoro-4-methylbenzyl bromide.

e The crude product can be further purified by vacuum distillation or column chromatography.
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Synthesis of 3-Fluoro-4-methylbenzyl bromide

3-Fluoro-4-methyltoluene N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO)

Initiation
Free-Radical Bromination

3-Fluoro-4-methylbenzyl bromide

Succinimide

Click to download full resolution via product page
Caption: Synthesis of 3-Fluoro-4-methylbenzyl bromide.

Reactivity and Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide is a valuable building block in medicinal chemistry due to
its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is
a good leaving group, facilitating reactions with a wide range of nucleophiles.

Experimental Protocol: Nucleophilic Substitution
Reaction

Objective: To synthesize a derivative of a hypothetical drug candidate via nucleophilic
substitution.

Materials:
e 3-Fluoro-4-methylbenzyl bromide
e A model nucleophile (e.g., a primary amine or a phenol)

o Potassium carbonate (K2COs) or another suitable base

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b126329?utm_src=pdf-body-img
https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/product/b126329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Acetonitrile (CH3CN) or Dimethylformamide (DMF)

 Stirring plate

e Reaction vial

Procedure:

To a reaction vial, add the nucleophile (1.0 eq) and a suitable solvent like acetonitrile.
e Add a base such as potassium carbonate (1.5 eq) to the mixture.
e Stir the mixture at room temperature for 10-15 minutes.

e Add a solution of 3-Fluoro-4-methylbenzyl bromide (1.1 eq) in the same solvent dropwise
to the reaction mixture.

« Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting
material is consumed (monitor by TLC).

o After completion, filter the reaction mixture to remove the inorganic salts.
» Concentrate the filtrate under reduced pressure.

e The residue can be purified by column chromatography to yield the desired product.
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Application in Drug Synthesis

3-Fluoro-4-methylbenzyl bromide
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Caption: Workflow for Drug Candidate Synthesis.

Analytical Data (Representative Data for a Related

Isomer)

As of the last update, specific, publicly available spectroscopic data for 3-Fluoro-4-

methylbenzyl bromide is limited. Therefore, representative data for a closely related isomer,
4-Fluoro-3-methylbenzyl bromide (CAS: 261951-70-6), is presented below for illustrative
purposes. Researchers should obtain and verify the data for 3-Fluoro-4-methylbenzyl

bromide specifically for their applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative *H NMR Data for 4-Fluoro-3-methylbenzyl bromide
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.3 d 1H Ar-H
~7.0 m 2H Ar-H
~4.4 S 2H -CH2Br
~2.3 S 3H -CHs

Table 3: Representative 13C NMR Data for 4-Fluoro-3-methylbenzyl bromide

Chemical Shift (8) ppm Assignment
~160 (d) C-F

~138 (d) Ar-C

~131 (d) Ar-CH

~125 (d) Ar-CH

~115 (d) Ar-CH

~32 -CHz2Br

~14 -CHs

Note: The 'd' indicates a doublet due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Representative FT-IR Data for a Fluorinated Benzyl Bromide Derivative
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Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1450 Strong Aromatic C=C stretch
1250-1000 Strong C-F stretch

700-600 Strong C-Br stretch

Mass Spectrometry (MS)

In the mass spectrum of a benzyl bromide, characteristic fragmentation patterns are expected.
The molecular ion peak (M*) should be visible, along with a prominent M+2 peak of nearly
equal intensity due to the presence of the bromine isotopes ("°Br and 81Br). A common
fragment would be the loss of the bromine radical to form a stable benzyl cation.

Table 5: Expected Mass Spectrometry Fragmentation for 3-Fluoro-4-methylbenzyl bromide

m/z Interpretation
202/204 [M]* molecular ion peak (*°F, 7°Br/81Br)
123 [M-Br]* fragment (loss of bromine)

o1 Tropylium ion fragment (common for benzyl
compounds)

Safety and Handling

3-Fluoro-4-methylbenzyl bromide is expected to be a lachrymator and an irritant. Appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should
be worn when handling this compound. All manipulations should be carried out in a well-
ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.
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Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional scientific guidance and thorough safety assessments. All
experimental work should be conducted in a controlled laboratory setting by trained
professionals.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl
bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126329#3-fluoro-4-methylbenzyl-bromide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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